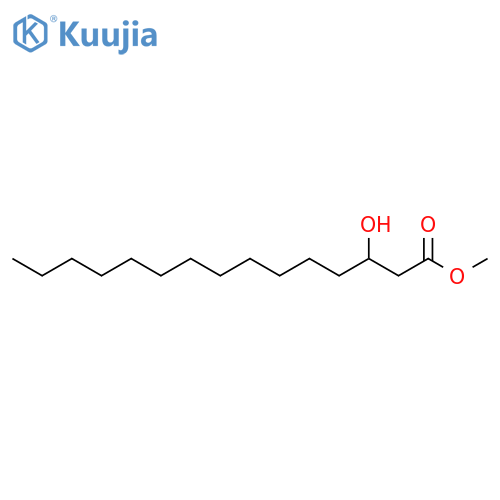

Cas no 112538-88-2 (methyl 3-hydroxypentadecanoate)

112538-88-2 structure

商品名:methyl 3-hydroxypentadecanoate

methyl 3-hydroxypentadecanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-hydroxypentadecanoate

- pentadecanoic acid, 3-hydroxy-, methyl ester

- LogP

- SCHEMBL7601123

- DTXSID10552328

- 112538-88-2

-

- インチ: InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h15,17H,3-14H2,1-2H3

- InChIKey: CYLYTGDXNHUARG-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCCCC(CC(=O)OC)O

計算された属性

- せいみつぶんしりょう: 272.23526

- どういたいしつりょう: 272.23514488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 14

- 複雑さ: 204

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- PSA: 46.53

methyl 3-hydroxypentadecanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Larodan | 24-1503-7-25mg |

Methyl 3-Hydroxypentadecanoate |

112538-88-2 | >98% | 25mg |

€228.00 | 2025-03-07 |

methyl 3-hydroxypentadecanoate 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

112538-88-2 (methyl 3-hydroxypentadecanoate) 関連製品

- 2305-25-1(Ethyl 3-hydroxyhexanoate)

- 1487-49-6(Methyl 3-Hydroxybutyrate)

- 53562-86-0(Methyl (S)-(+)-3-hydroxybutyrate)

- 3976-69-0(Methyl (R)-(-)-3-hydroxybutyrate)

- 7250-55-7(1,5-dimethyl 3-hydroxypentanedioate)

- 32328-03-3(Diethyl 3-hydroxyglutarate)

- 56009-31-5(Methyl 3-Hydroxypentanoate)

- 21188-58-9(3-Hydroxyhexanoic Acid Methyl Ester)

- 42558-50-9(methyl (3S)-3-hydroxypentanoate)

- 51883-36-4(3-Hydroxyhexadecanoic Acid Methyl Ester)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量